5-(Benzyloxy)-2-methylpyrimidine
CAS No.:
Cat. No.: VC13605126
Molecular Formula: C12H12N2O
Molecular Weight: 200.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12N2O |
|---|---|
| Molecular Weight | 200.24 g/mol |
| IUPAC Name | 2-methyl-5-phenylmethoxypyrimidine |
| Standard InChI | InChI=1S/C12H12N2O/c1-10-13-7-12(8-14-10)15-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
| Standard InChI Key | CNHFWVASMVDEQT-UHFFFAOYSA-N |
| SMILES | CC1=NC=C(C=N1)OCC2=CC=CC=C2 |
| Canonical SMILES | CC1=NC=C(C=N1)OCC2=CC=CC=C2 |
Introduction
Synthesis and Manufacturing Processes
Synthetic Routes
The synthesis of 5-(Benzyloxy)-2-methylpyrimidine typically involves a multi-step approach:
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Pyrimidine Core Formation:
The pyrimidine ring is constructed via cyclization reactions. A common method involves condensing urea with β-keto esters or malonic acid derivatives under acidic conditions. -
Functionalization at Position 2:
A methyl group is introduced at position 2 using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃). This step often proceeds via nucleophilic substitution . -
Benzyloxy Group Introduction:
The benzyloxy group is appended at position 5 through a Williamson ether synthesis, reacting the hydroxylated pyrimidine intermediate with benzyl bromide (C₆H₅CH₂Br) under basic conditions .
Reaction Conditions:
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Temperature: 80–100°C for cyclization; room temperature for methyl group introduction.
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Solvents: Dimethylformamide (DMF) or tetrahydrofuran (THF).
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Catalysts: Lewis acids (e.g., ZnCl₂) for cyclization; palladium catalysts for coupling reactions .
Industrial-Scale Production
Industrial methods prioritize cost efficiency and yield optimization. Continuous flow reactors and automated purification systems (e.g., simulated moving bed chromatography) are employed to achieve >90% purity .
Physicochemical Properties
Key Characteristics
| Property | Value/Description |
|---|---|
| Molecular Weight | 200.24 g/mol |
| Melting Point | 98–102°C |
| Solubility | Soluble in DCM, THF; insoluble in H₂O |
| LogP (Partition Coefficient) | 2.8 |
| Stability | Stable under inert atmosphere |
The compound’s logP value indicates moderate lipophilicity, facilitating membrane permeability in biological systems . Thermal gravimetric analysis (TGA) reveals decomposition above 250°C, consistent with aromatic stability .
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Enterococcus faecalis | 128 |
Mechanistic studies suggest disruption of bacterial cell wall synthesis via inhibition of penicillin-binding proteins (PBPs) .
Anticancer Activity
5-(Benzyloxy)-2-methylpyrimidine derivatives exhibit cytotoxic effects on cancer cell lines:
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 18.2 |
| A549 (Lung Cancer) | 22.7 |
The compound’s mechanism involves competitive inhibition of thymidylate synthase, a key enzyme in DNA synthesis .
Applications in Medicinal Chemistry and Drug Development
Kinase Inhibitor Scaffolds
The pyrimidine core serves as a scaffold for ATP-competitive kinase inhibitors. For example, derivatives targeting epidermal growth factor receptor (EGFR) show IC₅₀ values <10 nM.
SERM Development
Structural analogs of this compound are explored as SERMs for osteoporosis treatment. The benzyloxy group mimics estradiol’s hydrophobic interactions with estrogen receptors .
Comparative Analysis with Structural Analogues
| Compound | Substituents | LogP | IC₅₀ (MCF-7, µM) |
|---|---|---|---|
| 5-(Benzyloxy)-2-methylpyrimidine | -OBn (C5), -CH₃ (C2) | 2.8 | 18.2 |
| 5-Methoxy-2-methylpyrimidine | -OCH₃ (C5), -CH₃ (C2) | 1.9 | 45.6 |
| 5-Chloro-2-methylpyrimidine | -Cl (C5), -CH₃ (C2) | 2.1 | 32.4 |
Electron-donating groups (e.g., -OBn) enhance receptor binding affinity compared to electron-withdrawing groups (e.g., -Cl) .
Future Perspectives and Research Directions
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Targeted Drug Delivery: Encapsulation in lipid nanoparticles to improve bioavailability.
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Structure-Activity Optimization: Introducing fluorinated substituents to enhance metabolic stability.
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In Vivo Efficacy Studies: Preclinical trials to validate anticancer activity in animal models.
This compound’s versatility positions it as a cornerstone in developing next-generation therapeutics, warranting further interdisciplinary investigation.
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